

A Comparative Guide to the In Vivo Efficacy of Pomalidomide-Based PROTACs

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Compound of Interest

Compound Name: **Pomalidomide-PEG3-CO2H**

Cat. No.: **B2641921**

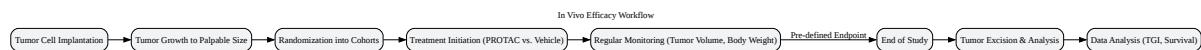
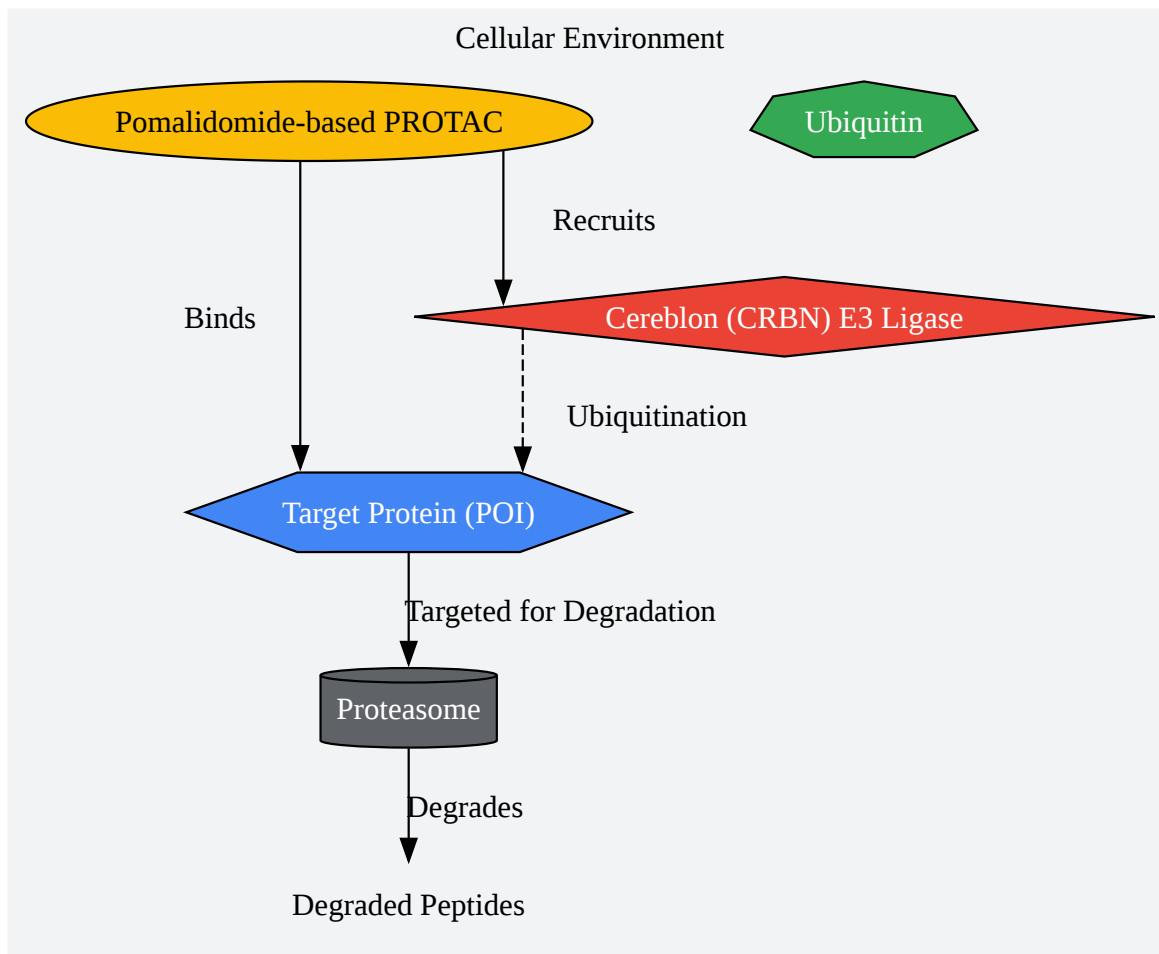
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This guide provides a comparative analysis of the in vivo efficacy of Proteolysis-Targeting Chimeras (PROTACs) that utilize a pomalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While specific in vivo data for a molecule precisely named "**Pomalidomide-PEG3-CO2H PROTAC**" is not extensively documented in peer-reviewed literature, this guide will establish a robust comparative framework by examining well-characterized pomalidomide-based PROTACs. We will delve into the critical role of the linker and terminal functionalities, such as a PEG3-CO2H moiety, in influencing the in vivo behavior of these molecules. The experimental data and protocols presented herein are synthesized from leading studies in the field to provide a comprehensive and actionable resource for researchers.

The Mechanistic Cornerstone: Pomalidomide as a Cereblon E3 Ligase Ligand

Pomalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) that has been repurposed as a powerful molecular glue for hijacking the Cereblon (CRBN) E3 ubiquitin ligase. In the context of PROTACs, a pomalidomide moiety serves as the E3 ligase-recruiting element. The PROTAC molecule, a heterobifunctional chimera, simultaneously binds to the target protein of interest (POI) and CRBN. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for substoichiometric concentrations of the PROTAC to effectively eliminate the target protein.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com